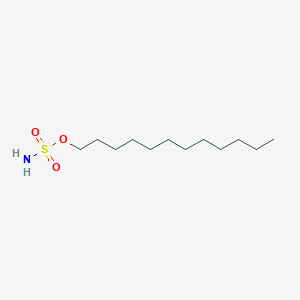
Sulfamic acid dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl sulfamate is an organic compound that belongs to the class of sulfamates. It is characterized by a long dodecyl (twelve-carbon) chain attached to a sulfamate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl sulfamate can be synthesized through the reaction of dodecylamine with sulfamic acid. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the sulfamate ester. The general reaction is as follows:
C12H25NH2+H2NSO3H→C12H25NHSO3H+H2O
Industrial Production Methods
In industrial settings, the production of dodecyl sulfamate may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to dodecylamine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Dodecyl sulfonic acid.
Reduction: Dodecylamine.
Substitution: Various substituted dodecyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of dodecyl sulfamate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property makes it effective in cell lysis and emulsification processes. The molecular targets include lipid bilayers and hydrophobic molecules, facilitating their solubilization and dispersion.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but a sulfate group instead of a sulfamate group.
Dodecylbenzenesulfonate: A surfactant with a dodecyl chain attached to a benzene sulfonate group.
Sodium lauroyl glutamate: A milder surfactant used in personal care products.
Uniqueness
Dodecyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical properties compared to other surfactants. Its ability to undergo specific chemical reactions, such as nucleophilic substitution, sets it apart from similar compounds like sodium dodecyl sulfate and dodecylbenzenesulfonate.
Properties
Molecular Formula |
C12H27NO3S |
|---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
dodecyl sulfamate |
InChI |
InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
OVRAJXDKACOAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



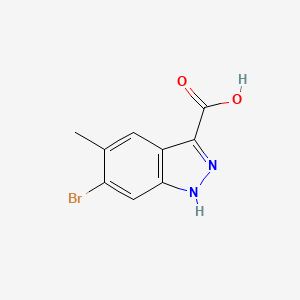

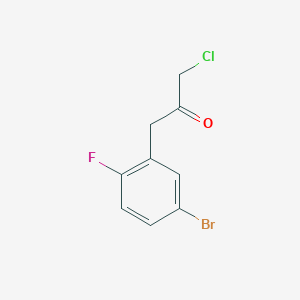
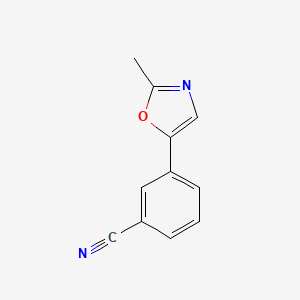
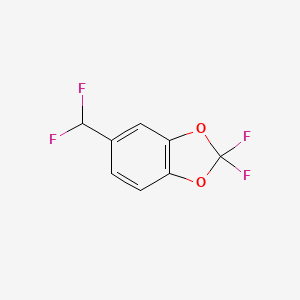
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
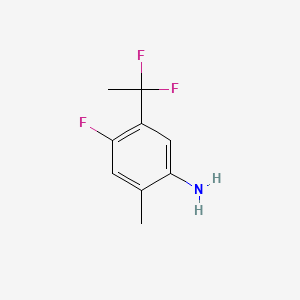



![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)

![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
